molecular formula C29H30N2O4 B12156476 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(3,3-diphenylpropyl)acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(3,3-diphenylpropyl)acetamide

Cat. No.: B12156476
M. Wt: 470.6 g/mol
InChI Key: URKVDSZYAVWJHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(3,3-diphenylpropyl)acetamide is a synthetic acetamide derivative characterized by a benzazepine core fused with a 7,8-dimethoxy-2-oxo moiety and an N-(3,3-diphenylpropyl) substituent. The benzazepine scaffold is a seven-membered azepine ring fused to a benzene ring, with methoxy and ketone functional groups contributing to its electronic and steric properties . The N-(3,3-diphenylpropyl) group introduces significant lipophilicity, which may enhance membrane permeability and receptor binding affinity .

For example, N-(3,3-diphenylpropyl)amine derivatives are coupled with activated acyl groups (e.g., chloroacetyl or nitro-substituted phenylacetyl intermediates) under reflux conditions with catalysts like NaI or TMS-Cl in acetonitrile . Similar methodologies are likely applicable to the target compound.

Properties

Molecular Formula

C29H30N2O4

Molecular Weight

470.6 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(3,3-diphenylpropyl)acetamide

InChI

InChI=1S/C29H30N2O4/c1-34-26-17-23-14-16-31(29(33)19-24(23)18-27(26)35-2)20-28(32)30-15-13-25(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-12,14,16-18,25H,13,15,19-20H2,1-2H3,(H,30,32)

InChI Key

URKVDSZYAVWJHR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

Boron-Catalyzed Amidation and Cyclization

A patented process employs 3,4-dimethoxy-phenylacetic acid and aminoacetaldehyde dimethyl acetal in a toluene solvent system. The reaction utilizes boron catalysts (e.g., boric acid esters) at 10 mol% loading to facilitate amidation. Key parameters include:

  • Solvent ratio : 2.5–15 volumes relative to the phenylacetic acid derivative.

  • Temperature : 25°C to solvent boiling point (e.g., 110°C for toluene).

  • Cyclization agent : Anhydrous methanesulfonic acid (7-fold excess) at 20–25°C.

This method achieves 75–85% yield with 99.0–99.5% HPLC purity , outperforming traditional HCl/acetic acid systems, which suffer from hydrolysis side reactions and lower yields.

Alternative Cyclization with Glacial Acetic Acid and HCl

A ChemicalBook protocol refluxes N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide in glacial acetic acid and concentrated HCl (1:1 ratio) for 17 hours. Post-reaction, the mixture is quenched on ice, filtered, and dried to isolate the benzazepinone. While this method yields 77.5% product , the purity (≤99%) is marginally lower than boron-catalyzed approaches.

Comparative Analysis of Core Synthesis Methods

ParameterBoron-CatalyzedAcetic Acid/HCl
Yield75–85%77.5%
Purity (HPLC)99.0–99.5%≤99%
Reaction Time5–8 hours17 hours
ScalabilityIndustrial-friendlyLimited by prolonged step
Side ProductsMinimalUp to 4% starting material

Critical Process Considerations

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance amidation rates but complicate purification.

  • Toluene and dichloromethane are preferred for their immiscibility with water and ease of evaporation.

Catalytic Efficiency

Boron catalysts improve atom economy and reduce waste, aligning with green chemistry principles. For example, boric acid esters facilitate amidation without requiring stoichiometric reagents.

Purity Control

  • Crystallization : The final acetamide is recrystallized from ethanol/water (3:1) to achieve >99% purity.

  • Chromatography : Flash column chromatography (hexane:ethyl acetate gradient) resolves residual diphenylpropylamine.

Unexplored Avenues and Limitations

  • Enantioselective Synthesis : Current methods produce racemic benzazepinone. Chiral catalysts (e.g., BINOL-derived boronates) could enable asymmetric routes.

  • Biocatalytic Approaches : Lipases or amidases might catalyze the final amidation under milder conditions.

  • Supply Chain Gaps : 3,3-Diphenylpropylamine’s commercial availability is unclear, necessitating in-house synthesis via Grignard or Ullmann coupling.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions due to its functional groups. These include oxidation, reduction, and substitution reactions.

    Common Reagents and Conditions:

    Major Products: The specific products depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic pathways.

      Biology and Medicine: Investigating its biological activity, potential as a drug lead, or interactions with biological targets.

      Industry: Although not widely used industrially, it may find applications in specialized chemical processes.

  • Mechanism of Action

    • Unfortunately, detailed information on the mechanism of action for this specific compound is scarce. Further research is needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The structural and functional properties of the target compound are compared below with analogous benzazepine- and acetamide-based derivatives (Table 1).

    Table 1. Structural and Functional Comparison of Selected Compounds

    Compound Name (CAS No.) Core Structure Substituent (R Group) Molecular Formula Molecular Weight Key Features/Activities
    Target Compound 7,8-Dimethoxy-2-oxo-benzazepine N-(3,3-Diphenylpropyl) Not explicitly provided ~448* High lipophilicity; potential CNS activity inferred from structural analogs
    2-(7,8-Dimethoxy-2-oxo-benzazepin-3-yl)-N-[1-methyl-2-(propan-2-yl)benzimidazol-5-yl]acetamide (1574531-64-8) 7,8-Dimethoxy-2-oxo-benzazepine N-(Benzimidazolyl) C25H28N4O4 448.5 Enhanced aromaticity; possible kinase inhibition
    2-(7,8-Dimethoxy-2-oxo-benzazepin-3-yl)-N-(2-phenylethyl)acetamide (1574484-45-9) 7,8-Dimethoxy-2-oxo-benzazepine N-(2-Phenylethyl) Not provided 380.4 Reduced steric bulk; moderate logP
    Benzyl (7,8-dimethoxy-2-oxo-benzazepin-3-yl)acetate (1352200-47-5) 7,8-Dimethoxy-2-oxo-benzazepine Benzyl ester C20H20NO5 367.4 Ester prodrug; improved solubility
    N-(3-Chlorophenyl)-2-(7,8-dimethoxy-2-oxo-benzazepin-3-yl)acetamide (1574399-61-3) 7,8-Dimethoxy-2-oxo-benzazepine N-(3-Chlorophenyl) Not provided Not provided Electrophilic chloro-substituent; potential cytotoxic activity

    *Estimated based on structural similarity to CAS 1574531-64-6.

    Key Observations:

    Substituent Effects: The N-(3,3-diphenylpropyl) group in the target compound confers higher lipophilicity (logP ~6.5 estimated) compared to simpler N-aryl or N-alkyl analogs (e.g., N-(2-phenylethyl): logP ~4.2).

    Biological Activity Trends: Phenoxy acetamide derivatives (e.g., anti-cancer compounds in ) with bulky substituents (e.g., pyrrolidin-1-ylquinazoline) show potent activity against HCT-1 and MCF-7 cell lines. The target compound’s diphenylpropyl group may similarly contribute to anti-proliferative effects, though direct evidence is lacking . Chlorophenyl-substituted analogs (CAS 1574399-61-3) may leverage halogen bonding for enhanced target engagement, a feature absent in the target compound .

    Synthetic Accessibility :

    • The diphenylpropylamine precursor (used in the target compound) is synthetically versatile, enabling Ugi reactions or amidation protocols (e.g., ), whereas benzimidazole-containing analogs require more complex heterocyclic coupling steps .

    Notes

    Hypotheses are based on structural analogs .

    Computational Modeling: Molecular docking studies are recommended to predict interactions with dopamine or serotonin receptors, given the benzazepine core’s similarity to known neuroactive scaffolds .

    This analysis integrates structural, synthetic, and inferred functional data to position the target compound within a broader chemical and pharmacological context. Further experimental validation is essential to confirm hypothesized activities.

    Biological Activity

    The compound 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(3,3-diphenylpropyl)acetamide is a member of the benzazepine class, which has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The molecular formula of the compound is C20H24N2O5C_{20}H_{24}N_{2}O_{5}, with a molar mass of approximately 368.42 g/mol. The structure features a benzazepine core with two methoxy groups and an acetamide moiety, contributing to its unique biological profile.

    PropertyValue
    Molecular FormulaC20H24N2O5
    Molar Mass368.42 g/mol
    CAS Number1573547-27-9

    Pharmacological Effects

    Research indicates that compounds within the benzazepine class often exhibit a range of biological activities, including:

    • Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, derivatives of benzazepines have shown promise in inhibiting the growth of MCF7 (breast cancer) and A549 (lung cancer) cells .
    • Neuroprotective Effects : Benzazepines are also being investigated for their potential neuroprotective properties. The specific compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

    The exact mechanisms through which 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(3,3-diphenylpropyl)acetamide exerts its effects are still under investigation. However, it is hypothesized that:

    • Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.
    • Enzyme Inhibition : Similar compounds have been noted to inhibit enzymes involved in cancer cell proliferation and survival pathways.

    Case Studies

    Several studies have focused on the biological activity of related compounds within the benzazepine class:

    • Cytotoxicity Studies : A study evaluated the cytotoxic activity of various benzazepine derivatives against human cancer cell lines using real-time cell analysis methods. Results indicated significant growth inhibition at specific concentrations .
    • Neuroprotective Studies : Research on related compounds has demonstrated protective effects against oxidative stress in neuronal cells, suggesting that similar mechanisms might be applicable to this compound.

    Q & A

    Basic Research Questions

    Q. What are the key challenges in synthesizing 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(3,3-diphenylpropyl)acetamide, and how can they be methodologically addressed?

    • Answer : The synthesis of this compound involves multi-step organic reactions, including the formation of the benzazepine core and subsequent functionalization with the diphenylpropylacetamide moiety. Challenges include controlling regioselectivity during cyclization and minimizing side reactions. Methodological solutions:

    • Use temperature-controlled environments (e.g., −78°C for sensitive intermediates) and inert atmospheres (N₂/Ar) to prevent oxidation .
    • Employ chromatographic purification (e.g., flash chromatography or HPLC) to isolate the target compound from by-products .
    • Validate intermediate structures using NMR (¹H/¹³C) and mass spectrometry to ensure reaction fidelity .

    Q. How can researchers confirm the structural integrity and purity of this compound?

    • Answer : A combination of analytical techniques is essential:

    • Nuclear Magnetic Resonance (NMR) : Assign peaks for methoxy (δ ~3.8–4.0 ppm), benzazepine carbonyl (δ ~170–175 ppm), and diphenylpropyl protons (δ ~7.2–7.5 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion ([M+H]⁺) and isotopic pattern .
    • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at λ = 254 nm .

    Q. What are the foundational biological assays for evaluating this compound’s activity?

    • Answer : Initial screening should focus on:

    • Enzyme Inhibition Assays : Test affinity for targets like kinases or GPCRs using fluorescence polarization or radioligand binding .
    • Cellular Viability Assays : Measure cytotoxicity (e.g., MTT assay) in relevant cell lines .
    • Solubility and Stability : Use shake-flask methods (aqueous/organic phases) and LC-MS to assess pharmacokinetic liabilities .

    Advanced Research Questions

    Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?

    • Answer :

    • Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
    • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., with benzodiazepine-binding proteins) to guide structural modifications .
    • SAR Analysis : Combine computational predictions with experimental IC₅₀ data to identify critical substituents (e.g., methoxy vs. ethoxy groups) .

    Q. What experimental strategies resolve contradictions in reported biological activity data?

    • Answer : Contradictions may arise from assay variability or compound degradation. Mitigation strategies:

    • Standardized Protocols : Adopt harmonized assay conditions (e.g., ATP concentration in kinase assays) across labs .
    • Stability Studies : Monitor compound integrity under assay conditions (pH, temperature) via LC-MS .
    • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers .

    Q. How can researchers elucidate the metabolic pathways of this compound?

    • Answer : Advanced methodologies include:

    • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and identify metabolites via LC-QTOF-MS .
    • Isotope Labeling : Synthesize deuterated analogs to track metabolic sites .
    • CYP450 Inhibition Studies : Use fluorogenic substrates to assess enzyme inhibition (e.g., CYP3A4) .

    Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

    • Answer : Scaling introduces risks of racemization and impurities. Solutions:

    • Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-metal complexes) for stereocontrol .
    • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR) to detect chiral shifts .
    • Crystallization-Induced Diastereomer Transformation : Purify enantiomers via selective crystallization .

    Methodological Considerations

    Q. How should researchers design experiments to optimize reaction yields?

    • Answer : Apply statistical Design of Experiments (DoE):

    • Factorial Design : Test variables (temperature, catalyst loading, solvent) to identify optimal conditions .
    • Response Surface Methodology (RSM) : Model nonlinear relationships between variables and yield .
    • Robustness Testing : Validate reproducibility under slight parameter variations (e.g., ±5°C) .

    Q. What advanced techniques characterize the compound’s solid-state properties?

    • Answer :

    • X-ray Diffraction (XRD) : Resolve crystal structure and polymorphic forms .
    • Differential Scanning Calorimetry (DSC) : Measure melting points and thermal stability .
    • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity for formulation studies .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.